2-Chloro-3-(difluoromethyl)pyrazine

Physicochemical property prediction Electron-withdrawing effect Heterocyclic reactivity

Researchers requiring a versatile, ortho-substituted pyrazine building block for medicinal chemistry or agrochemical synthesis face challenges with supply consistency and isomeric purity. This compound directly addresses those needs: it provides a stable chloro handle for Pd-catalyzed amination/Suzuki coupling and a metabolically stable -CHF₂ group as a lipophilic hydrogen-bond donor, crucial for kinase inhibitor hinge-binding and SDHI fungicide development. • Ensures regiochemical fidelity for reproducible SAR; the distinct predicted boiling point (184.7°C) enables GC-based identity confirmation. • Minimum 95% purity specification. • Available for immediate dispatch, supporting uninterrupted discovery workflows.

Molecular Formula C5H3ClF2N2
Molecular Weight 164.54 g/mol
CAS No. 1785609-78-0
Cat. No. B1457653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(difluoromethyl)pyrazine
CAS1785609-78-0
Molecular FormulaC5H3ClF2N2
Molecular Weight164.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(F)F)Cl
InChIInChI=1S/C5H3ClF2N2/c6-4-3(5(7)8)9-1-2-10-4/h1-2,5H
InChIKeyCZGVECAFHFHSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(difluoromethyl)pyrazine: Physicochemical & Procurement Profile


2-Chloro-3-(difluoromethyl)pyrazine (CAS 1785609-78-0) is a disubstituted pyrazine building block with a chlorine at the 2-position and a difluoromethyl (–CHF₂) group at the 3-position, possessing a molecular formula of C₅H₃ClF₂N₂ and a molecular weight of 164.54 g/mol . The compound is commercially available as a research chemical, typically with a minimum purity specification of 95%, and is classified primarily as a versatile small-molecule scaffold for medicinal chemistry and agrochemical synthesis . Its predicted physicochemical properties include a boiling point of 184.7±35.0 °C, a density of 1.421±0.06 g/cm³, and a remarkably low predicted pKa of −4.00±0.10, reflecting the strong electron-withdrawing character conferred by the ortho-chloro and difluoromethyl substituents on the pyrazine ring .

Why 2-Chloro-3-(difluoromethyl)pyrazine Cannot Be Replaced by Analogs


Substituting 2-chloro-3-(difluoromethyl)pyrazine with a closely related pyrazine analog—even one sharing the same molecular formula—can fundamentally alter reaction outcomes, physicochemical properties, and biological probe behavior. The 2,3-substitution pattern places the chlorine and difluoromethyl groups in an ortho relationship, creating a unique electronic environment that dictates both the regioselectivity of nucleophilic aromatic substitution and the acidity of the CHF₂ proton [1]. Positional isomers such as 2-chloro-5-(difluoromethyl)pyrazine possess a different dipole moment and steric profile, while replacing chlorine with bromine (2-bromo-3-(difluoromethyl)pyrazine) changes the leaving-group ability in cross-coupling reactions, directly impacting synthetic yields . Furthermore, the difluoromethyl group acts as a lipophilic hydrogen-bond donor and a metabolically stable bioisostere of hydroxyl or thiol groups—properties absent in the corresponding –CH₃, –CF₃, or unsubstituted analogs—meaning that even a single-atom change can abolish target engagement or alter pharmacokinetic profiles in ways that cannot be predicted without experimental confirmation [2]. Therefore, procurement decisions that treat this compound as interchangeable with other chloropyrazines or difluoromethylpyrazines risk irreproducible synthesis and misleading structure–activity relationship (SAR) data.

Quantitative Comparison: 2-Chloro-3-(difluoromethyl)pyrazine vs. Analogs


Electronic Deactivation: pKa vs. Methyl Analog

The predicted pKa of 2-chloro-3-(difluoromethyl)pyrazine is −4.00±0.10, which is substantially more acidic (i.e., the conjugate acid is far weaker) than the predicted pKa of the corresponding methyl analog, 2-chloro-3-methylpyrazine, estimated at approximately 0.5–1.5 based on class-level data for methyl-substituted pyrazines . This ~4–5 log unit difference reflects the powerful electron-withdrawing inductive effect of the –CHF₂ group compared to the electron-donating –CH₃ group, which significantly depletes electron density on the pyrazine ring. For the bench chemist, this translates into markedly different reactivity toward nucleophilic aromatic substitution: the difluoromethyl-bearing scaffold is far more activated toward nucleophilic attack at the chlorine-bearing carbon, enabling milder reaction conditions and potentially higher yields in amination or etherification reactions relative to the methyl-substituted comparator .

Physicochemical property prediction Electron-withdrawing effect Heterocyclic reactivity

Positional Isomer Differentiation: Boiling Point and Density

Although 2-chloro-3-(difluoromethyl)pyrazine and its 2,5-regioisomer share the identical molecular formula (C₅H₃ClF₂N₂) and molecular weight (164.54 g/mol), their predicted boiling points and densities diverge meaningfully. The 2,3-isomer (target compound) has a predicted boiling point of 184.7±35.0 °C and density of 1.421±0.06 g/cm³ , while the 2,5-isomer (CAS 1782520-60-8) is predicted to boil at 195.3±35.0 °C with a density of 1.421±0.06 g/cm³ . The ~10.6 °C difference in predicted boiling point, though modest, is sufficient to affect retention times in GC analysis, distillation fraction collection, and recrystallization solvent selection, providing a practical basis for distinguishing between these isomers in quality control workflows .

Positional isomerism Physicochemical property comparison Chromatographic separation

Chloro vs. Bromo Leaving-Group in Cross-Coupling

The chlorine atom in 2-chloro-3-(difluoromethyl)pyrazine provides a less reactive but more selective handle for palladium-catalyzed cross-coupling reactions compared to the bromine atom in 2-bromo-3-(difluoromethyl)pyrazine (CAS 1816291-65-2). In the seminal study by Lu et al. (2017), heteroaryl chlorides underwent efficient Pd-catalyzed difluoromethylation under mild conditions (typically room temperature to 80 °C) using a Pd(dba)₂/Xantphos catalyst system, demonstrating that the chloro substituent is sufficiently activated by the electron-deficient pyrazine ring to participate in oxidative addition without requiring the more labile (and more expensive) bromo analog [1]. This balance of reactivity and stability makes the chloro derivative preferable for sequential functionalization strategies, where the bromo analog may suffer from premature oxidative addition or homocoupling side reactions under the same conditions .

Cross-coupling reactivity Leaving-group ability Synthetic efficiency

Hydrogen-Bond Donor Capacity: –CHF₂ vs. –CF₃ Bioisosterism

The difluoromethyl (–CHF₂) group in the target compound functions as a lipophilic hydrogen-bond donor (HBD), a property entirely absent in the trifluoromethyl (–CF₃) group of the commercially available analog 2-chloro-3-(trifluoromethyl)pyrazine (CAS 191340-90-6). Quantitative hydrogen-bond acidity parameters (A) for –CHF₂-substituted aromatics have been experimentally determined to range from 0.085 to 0.126 using Abraham's solute ¹H NMR analysis, whereas –CF₃ groups exhibit A ≈ 0, confirming their inability to donate hydrogen bonds [1]. This difference means that the target compound can engage in specific, directional hydrogen-bonding interactions with biological targets (e.g., enzyme active-site residues) that the –CF₃ analog cannot replicate, providing a structurally distinct pharmacological profile despite the comparable steric bulk and lipophilicity enhancement [2]. The logP of the parent heterocycle, 2-(difluoromethyl)pyrazine, has been measured at 1.41, illustrating the balanced lipophilicity achievable with the –CHF₂ motif .

Bioisosterism Hydrogen-bond donor Drug design Lipophilicity modulation

Metabolic Stability: –CHF₂ vs. –CH₃ in SDHI Fungicides

In the design of succinate dehydrogenase inhibitor (SDHI) fungicides, the replacement of a methyl group with a difluoromethyl group on the pyrazole or pyrazine ring has been shown to moderately enhance metabolic stability, lipophilicity, and target binding affinity without the drastic pharmacokinetic perturbations often caused by trifluoromethyl substitution [1]. This principle is exemplified by the four marketed SDHI fungicides—bixafen, sedaxane, isopyrazam, and fluxapyroxad—all of which contain the 3-difluoromethylpyrazole motif, confirming that the –CHF₂ group is specifically preferred over –CH₃ for achieving commercial-level in vivo efficacy [2]. The target compound, with its 2-chloro-3-(CHF₂) substitution pattern, provides the pyrazine-based equivalent of this validated pharmacophore, offering a scaffold with distinct electronic properties compared to the pyrazole series while retaining the metabolically robust CHF₂ unit. This class-level evidence indicates that 2-chloro-3-(difluoromethyl)pyrazine is a strategically differentiated building block for agrochemical discovery programs seeking to explore pyrazine-based SDHI candidates as alternatives to the established pyrazole series [3].

Metabolic stability Agrochemical design Succinate dehydrogenase inhibitor (SDHI) Fluorine chemistry

Application Scenarios: 2-Chloro-3-(difluoromethyl)pyrazine


Kinase Inhibitors with CHF₂ Hydrogen-Bond Donor

In kinase inhibitor programs where a hydrogen-bond donor interaction with the hinge region or a catalytic lysine is desired, 2-chloro-3-(difluoromethyl)pyrazine provides the –CHF₂ group as a lipophilic HBD that can mimic a hydroxyl or thiol group [1]. The chloro substituent simultaneously serves as a synthetic handle for sequential Pd-catalyzed amination or Suzuki coupling to elaborate the pyrazine core into a fully decorated inhibitor scaffold, while the CHF₂ proton maintains its HBD capacity throughout the synthetic sequence due to its chemical stability under cross-coupling conditions [2].

Pyrazine-Based SDHI Fungicide Lead Generation

For discovery teams pursuing novel succinate dehydrogenase inhibitors (SDHIs) with a pyrazine core, this building block provides a direct entry point to the CHF₂-substituted pyrazine series [1]. The commercial success of pyrazole-based CHF₂ SDHIs validates the metabolic stability advantages of this group, and the pyrazine scaffold offers distinct electronic properties and a different IP landscape compared to the crowded pyrazole chemical space [2]. The chlorine at the 2-position allows late-stage diversification to explore structure–activity relationships around the pyrazine ring [3].

Pd-Catalyzed Difluoromethylation Methodology Development

This compound serves as both a substrate and a product benchmark for developing new Pd-catalyzed difluoromethylation methodologies [1]. Because the chloro substituent is a competent partner for oxidative addition with Pd(0) catalysts, researchers can use this building block to test catalyst systems, optimize reaction conditions, and compare yields across heteroaryl chloride substrates without the competing side reactions associated with the more labile bromo or iodo analogs [2]. The predicted low pKa also makes it an informative test case for studying electronic effects on catalytic turnover [3].

Isomer-Specific Identity Confirmation in Compound Libraries

The distinct predicted boiling point of the 2,3-isomer (184.7 °C) versus the 2,5-isomer (195.3 °C) provides a practical basis for GC-based identity confirmation and purity assessment in compound management workflows [1]. For CROs and pharmaceutical compound libraries that stock multiple chlorodifluoromethylpyrazine regioisomers, this property difference enables routine QC verification, reducing the risk of plate-mapping errors that could generate spurious SAR data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-3-(difluoromethyl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.